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Compound of Interest

Compound Name: H-DL-Val-OMe.HCI

Cat. No.: B104609

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for H-DL-
Valine methyl ester hydrochloride (H-DL-Val-OMe.HCI), a key building block in peptide
synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols
for obtaining these spectra.

Data Presentation

The spectroscopic data for H-DL-Val-OMe.HCI is summarized in the tables below for easy
reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR) Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~4.0 d 1H a-CH
~3.8 S 3H O-CHs
~2.4 m 1H B-CH
~1.0 d 6H y-CHs

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

13C NMR (Carbon NMR) Data

Chemical Shift (8) ppm

Assighment

~170 C=0 (ester carbonyl)
~58 a-CH

~52 O-CHs

~30 B-CH

~18 y-CHs

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Wavenumber (cm—?)

Intensity Assignment

N-H stretch (amine

~3000-2800 Strong, Broad )
hydrochloride)

~2960 Medium C-H stretch (aliphatic)

~1740 Strong C=0 stretch (ester)

~1580 Medium N-H bend (amine)

~1250 Strong C-O stretch (ester)
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Mass Spectrometry (MS)

m/z Relative Intensity (%) Assighment

132.1 High [M+H]* (protonated molecule)
72.1 High [M - COOCH3]*

55.1 Medium [CaH7]*

Note: The molecular weight of H-DL-Val-OMe.HCI is 167.64 g/mol . The observed mass
corresponds to the free base (valine methyl ester) which has a molecular weight of 131.17
g/mol . The hydrochloride is not typically observed in the mass spectrum under standard ESI
conditions.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of H-DL-Val-OMe.HCI are provided
below.

NMR Spectroscopy

Sample Preparation:
e Weigh approximately 10-20 mg of H-DL-Val-OMe.HCI.

¢ Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide -
D20, or Methanol-da).

e Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
e Spectrometer: A 400 MHz or higher field NMR spectrometer.
e 'HNMR:
o Pulse sequence: Standard single-pulse experiment.

o Number of scans: 16-64.
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o Relaxation delay: 1-2 seconds.

o Spectral width: -2 to 12 ppm.

o BC NMR:

o

Pulse sequence: Proton-decoupled pulse experiment.

Number of scans: 1024-4096.

[¢]

[e]

Relaxation delay: 2-5 seconds.

[e]

Spectral width: -10 to 220 ppm.

o Reference: Tetramethylsilane (TMS) or the residual solvent peak is used as an internal
standard.

Infrared (IR) Spectroscopy

Sample Preparation:
o KBr Pellet Method:

o Grind 1-2 mg of H-DL-Val-OMe.HCI with approximately 100-200 mg of dry potassium
bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

o Place the powder in a pellet press and apply pressure to form a transparent or translucent
pellet.

o Attenuated Total Reflectance (ATR):

o Place a small amount of the solid sample directly onto the ATR crystal.

o Apply pressure to ensure good contact between the sample and the crystal.
Instrumentation and Data Acquisition:

o Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
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Spectral Range: 4000-400 cm™1.

Resolution: 4 cmm—1.

Number of Scans: 16-32.

A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded
and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

o Prepare a stock solution of H-DL-Val-OMe.HCI in a suitable solvent (e.g., methanol or
water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

 Dilute the stock solution to a final concentration of 1-10 pg/mL for analysis.
Instrumentation and Data Acquisition:

e Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer coupled to a
suitable mass analyzer (e.g., quadrupole, time-of-flight).

 lonization Mode: Positive ion mode is typically used to observe the protonated molecule
[M+H]*.

« Infusion: The sample solution is introduced into the ion source via direct infusion using a
syringe pump at a flow rate of 5-10 pL/min.

e Mass Range: Scan from m/z 50 to 500.

e Source Parameters: Optimize source parameters such as capillary voltage, cone voltage,
and desolvation gas flow to achieve maximum signal intensity.

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound like H-DL-Val-OMe.HCI.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b104609?utm_src=pdf-body
https://www.benchchem.com/product/b104609?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Dissolve in

Deuterated Solvent

Sample Preparation

H-DL-Val-OMe.HCI Sample

Prepare KBr Pellet
or use ATR

Prepare Dilute Solution

NMR Spectrometer

Spectroscopic Analysis

FTIR Spectrometer

Mass Spectrometer

y

Process NMR Data
(FT, Phasing, Baseline Correction)

l

Assign Peaks

Data Processing & Interpretation

Process IR Spectrum
(Baseline Correction)

l

Assign Bands

(Chemical Shift, Multiplicity)

Y

Process Mass Spectrum
(Peak Detection)

i

Identify Molecular lon

(Functional Groups)

& Fragmentation Pattern

Final Report

Compile Spectroscopic Data

& Interpretation

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis of a chemical compound.

« To cite this document: BenchChem. [Spectroscopic Characterization of H-DL-Val-OMe.HCI:
An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b104609#spectroscopic-data-of-h-dl-val-ome-hcl-nmr-

ir-msj
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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